5-Bromo[1,1'-biphenyl]-2-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYHSVPCXSVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167746 | |
| Record name | 5-Bromo(1,1'-biphenyl)-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16434-97-2 | |
| Record name | 5-Bromo-2-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16434-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Bromo(1,1'-biphenyl)-2-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016434972 | |
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| Record name | NSC95701 | |
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| Record name | 5-Bromo(1,1'-biphenyl)-2-ol | |
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| Record name | 5-bromo[1,1'-biphenyl]-2-ol | |
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| Record name | 5-BROMO(1,1'-BIPHENYL)-2-OL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MHV399T7M | |
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Synthetic Methodologies for 5 Bromo 1,1 Biphenyl 2 Ol
Direct Halogenation Approaches to Biphenylols
Direct halogenation of biphenylols represents a classical and often straightforward approach to introducing a bromine atom onto the aromatic core. This method typically involves electrophilic aromatic substitution, where the regioselectivity of the bromination is a key consideration.
Electrophilic Aromatic Substitution of [1,1'-biphenyl]-2-ol and Related Phenols
The introduction of a bromine atom to the [1,1'-biphenyl]-2-ol backbone is frequently accomplished via electrophilic aromatic substitution. ontosight.aiontosight.ai In this type of reaction, a brominating agent acts as the electrophile, attacking the electron-rich aromatic ring of the phenol (B47542). The hydroxyl group of [1,1'-biphenyl]-2-ol is an activating, ortho-, para-directing group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself.
Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions can significantly influence the outcome and selectivity of the reaction. For instance, the use of polar solvents can facilitate the ionization of the brominating agent, enhancing its electrophilicity. While this method is direct, it can sometimes lead to a mixture of products, including polybrominated species, necessitating careful control of stoichiometry and reaction conditions to favor the desired monosubstituted product. rit.edu
Regioselective Bromination Strategies
Achieving high regioselectivity in the bromination of [1,1'-biphenyl]-2-ol is crucial for obtaining 5-Bromo[1,1'-biphenyl]-2-ol as the major product. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Given that the para position (position 5) is sterically less hindered than the ortho position (position 3), it is often the preferred site of attack for the electrophile.
To enhance para-selectivity, various strategies have been developed. The use of bulky brominating agents can sterically disfavor attack at the more crowded ortho position. Additionally, the use of catalysts or specific solvent systems can influence the regiochemical outcome. For example, zeolites and other solid acid catalysts have been shown to promote para-selective bromination of aromatic compounds by providing a shape-selective environment for the reaction. mdpi.com Similarly, employing N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) (THF) has been reported to offer high regioselectivity in the bromination of phenols. researchgate.net In some cases, a directing group can be temporarily installed to block the ortho position, forcing bromination to occur at the para position, after which the directing group is removed.
Cross-Coupling Reactions for Biphenylol Synthesis
Modern synthetic organic chemistry heavily relies on cross-coupling reactions, particularly those catalyzed by palladium, for the construction of biaryl compounds. These methods offer a high degree of control and are often more versatile than classical methods.
Palladium-Catalyzed Coupling Reactions for Biphenyl (B1667301) Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of biphenyls and their derivatives. gre.ac.ukresearchgate.net These reactions involve the formation of a carbon-carbon bond between two coupling partners, typically an organohalide or triflate and an organometallic reagent, in the presence of a palladium catalyst.
A significant advancement in C-H activation chemistry is the use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. researchgate.netpkusz.edu.cn The hydroxyl group of a phenol can act as an effective directing group in palladium-catalyzed C-H arylation reactions. jst.go.jpnih.gov In this approach, the palladium catalyst coordinates to the oxygen of the hydroxyl group, positioning it to activate a nearby C-H bond, typically at the ortho position. researchgate.net This strategy allows for the direct arylation of phenols without the need for pre-functionalization of the aromatic ring.
For the synthesis of biphenylols, this method can be applied by reacting a phenol with an aryl halide. The reaction of a phenol with an aryl halide in the presence of a palladium catalyst and a suitable base can lead to the formation of a biphenylol. oup.com The choice of ligands for the palladium catalyst is often critical for the success of these reactions, influencing both the reactivity and selectivity. jst.go.jp
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂, PCy₃, Cs₂CO₃ | 4-chloroanisole, [1,1'-biphenyl]-2-ol | 2'-(4-methoxyphenyl)-[1,1'-biphenyl]-2-ol | 66 | jst.go.jp |
| Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-chloroanisole, [1,1'-biphenyl]-2-ol | 2'-(4-methoxyphenyl)-[1,1'-biphenyl]-2-ol | Lower than PCy₃ | jst.go.jp |
| PdCl₂, Cs₂CO₃ | Iodobenzene, [1,1'-biphenyl]-2-ol | 2',6'-diphenyl-[1,1'-biphenyl]-2-ol | - | oup.com |
Table 1: Examples of Hydroxy-Group-Directed C–H Arylation Reactions.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the synthesis of biaryl compounds. researchgate.netrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organohalide or triflate. gre.ac.uk
For the synthesis of this compound, a Suzuki-Miyaura coupling strategy could involve two main approaches. In the first approach, a suitably protected 4-bromo-2-hydroxyphenylboronic acid derivative could be coupled with an aryl halide. In the second, and more common approach, a protected 2,4-dibromophenol (B41371) could be selectively coupled with a phenylboronic acid derivative at the 2-position, followed by deprotection. The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated on both coupling partners, making it a powerful tool for the synthesis of complex biphenylols. rsc.org The synthesis of biphenyl-based arsine ligands has been successfully achieved using a Suzuki-Miyaura coupling as a key step. rsc.org Similarly, this reaction is employed in the synthesis of precursors for compounds like 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde.
| Palladium Catalyst | Ligand | Base | Reactants | Product | Yield (%) | Reference |
| Pd(dba)₂ | PPh₃ | K₃PO₄ | (2-bromophenyl)diphenylphosphine oxide, arylboronic acids | Biphenyl phosphine (B1218219) oxides | - | rsc.org |
| Pd(PPh₃)₄ | - | K₃PO₄ | 2-iodo-4-nitrofluorobenzene, arylboronic acid | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81 | rsc.org |
| Pd(dppf)Cl₂·DCM | - | KOAc | Methyl 2-bromo-5-chlorobenzoate, bis(pinacolato)diboron | Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 74 | rsc.org |
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Synthesis.
Mechanistic Investigations of Catalytic Transformations
The synthesis of substituted biphenols, including this compound, often relies on transition-metal catalysis, particularly with palladium. Mechanistic studies have been crucial in understanding and optimizing these reactions. A significant area of investigation is the direct C–H functionalization of [1,1'-biphenyl]-2-ol precursors, where a hydroxyl group directs the catalyst to a specific position on the aromatic ring. jst.go.jp
Palladium-catalyzed C–H arylation of [1,1'-biphenyl]-2-ols with chloroarenes provides a direct route to ortho-teraryl motifs. jst.go.jp The general mechanism for such cross-coupling reactions typically involves a catalytic cycle with three main steps:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. nih.gov
Transmetalation : In reactions like the Suzuki coupling, an organoboron compound exchanges its organic group with the halide on the palladium center. nih.gov In direct C-H arylation, this step is replaced by a concerted metalation-deprotonation event at the C-H bond directed by the hydroxyl group.
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. nih.gov
A notable finding in the study of [1,1'-biphenyl]-2-ols is the pivotal role of the oxidant. In a palladium(II)-catalyzed reaction, the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH) leads to hydroxyl-directed C(sp²)–H hydroxylation, yielding 2,2'-biphenols. rsc.orgresearchgate.net However, in the absence of such an oxidant, the reaction pathway shifts to an intramolecular C–H activation and C–O bond formation, resulting in the synthesis of dibenzofurans. rsc.orgresearchgate.net This demonstrates how reaction conditions can be tuned to selectively target different products from the same starting material.
| Catalytic System | Reaction Type | Key Mechanistic Feature | Typical Product | Source |
|---|---|---|---|---|
| Pd(OAc)₂ / tBuOOH | C-H Hydroxylation | Oxidant prevents intramolecular cyclization. | 2,2'-Biphenols | rsc.orgresearchgate.net |
| Pd(II) catalyst (no tBuOOH) | C-H activation / C-O formation | Intramolecular cyclization occurs. | Dibenzofurans | rsc.orgresearchgate.net |
| Pd catalyst / Norbornene | Catellani Reaction | Norbornene acts as a transient directing group. | Ortho-functionalized biphenyls | researchgate.net |
| Pd/C (ligand-free) | Homocoupling | Heterogeneous catalysis in water. | Symmetrical Biphenyls | researchgate.net |
Grignard Reagent-Mediated Synthetic Pathways
Grignard reagents (organomagnesium halides) are powerful nucleophiles and strong bases used extensively in the formation of carbon-carbon bonds. mnstate.edu Their application in synthesizing biphenyl structures is well-established, primarily through transition-metal-catalyzed cross-coupling reactions. thieme-connect.de The Kumada coupling, for instance, directly couples a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org
The general mechanism for these cross-coupling reactions involves the Grignard reagent in the transmetalation step. thieme-connect.de After the initial oxidative addition of the catalyst to an aryl halide, the Grignard reagent transfers its aryl group to the metal center, displacing the halide and forming a diorganometallic intermediate. thieme-connect.de Subsequent reductive elimination yields the biphenyl product. thieme-connect.de
A key challenge is the preparation of functionalized Grignard reagents, as the presence of acidic protons or reactive functional groups can be incompatible with the highly reactive organometallic species. One advanced technique is the iodine-magnesium exchange, which allows for the selective formation of a Grignard reagent from an aryl iodide at low temperatures, preserving other functional groups like esters on the molecule. nih.gov
While direct synthesis of this compound using this method is not prominently detailed, the pathway is conceptually straightforward: a Grignard reagent formed from a brominated benzene (B151609) derivative could be coupled with a suitably protected bromophenol, or vice versa. For example, phenylmagnesium bromide could be reacted with a dibrominated phenol derivative under catalytic conditions. The formation of biphenyl (Ph-Ph) can also occur as a side product in Grignard reactions through competitive homocoupling. mnstate.edu
| Reaction Name | Catalyst | Reactants | Key Feature | Source |
|---|---|---|---|---|
| Kumada Coupling | Ni or Pd complexes | Grignard Reagent + Aryl Halide | Direct coupling of Grignard reagent. | rsc.org |
| Negishi Coupling | Ni or Pd complexes | Organozinc Reagent + Aryl Halide | Grignard reagent often used to prepare the organozinc intermediate. | rsc.orgacs.org |
| Iron-Catalyzed Homocoupling | FeCl₃ | Grignard Reagent | Transition-metal-catalyzed coupling to form symmetrical biphenyls. | acs.org |
Derivatization from Precursor Compounds
Transformation of Biphenyl Structures to this compound
The synthesis of this compound can be achieved by modifying existing biphenyls or by constructing the biphenyl skeleton from functionalized precursors. A common strategy is the Suzuki-Miyaura coupling, which is one of the most versatile methods for creating biaryl compounds. acs.orgarabjchem.org This reaction involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. nih.gov
For instance, a synthetic route could involve the coupling of 4-bromo-2-methoxyphenylboronic acid with bromobenzene, followed by demethylation to reveal the hydroxyl group. Alternatively, a precursor like 2-(5′-bromo-2′-hydroxyphenyl)-1H-indole can be reacted with an arylboronic acid via Suzuki coupling to yield a more complex 2-(4-hydroxybiphenyl-3-yl)-1H-indole. tandfonline.comresearchgate.net This highlights a strategy where a bromo-hydroxyphenyl moiety is already present and is subsequently arylated to form the biphenyl structure.
Another approach is the direct functionalization of a biphenyl precursor. This could involve electrophilic aromatic substitution, where the biphenyl backbone is first brominated and then hydroxylated to introduce the necessary functional groups. ontosight.ai
Oxidative Transformations in Biphenyl Chemistry
Oxidative reactions are fundamental in the synthesis and functionalization of biphenyl compounds. As mentioned previously, the palladium-catalyzed direct C–H hydroxylation of [1,1'-biphenyl]-2-ols is a prime example of an oxidative transformation. rsc.orgresearchgate.net This reaction uses an oxidant, such as tBuOOH, to facilitate the addition of a hydroxyl group, which is a key step in creating polyhydroxylated biphenyls. rsc.orgresearchgate.net
More recent developments focus on greener and more sustainable oxidative methods. One such approach is the molecular-oxygen-mediated multicomponent oxidative cyclization. acs.org While applied to the synthesis of N-heterocycles bearing a tertiary alcohol, the principle of using molecular oxygen as the ultimate oxidant under metal-free conditions represents a significant advance. acs.org In this process, C-H bonds are transformed into C-OH bonds, which is a highly desirable transformation in modern organic synthesis. acs.org Hypervalent iodine reagents are also widely used as mild, environmentally benign oxidants for a variety of transformations, including oxidative cyclizations. acs.org These methods showcase the ongoing efforts to develop more efficient and safer oxidative processes applicable to complex molecules like substituted biphenyls.
Atom Economy and Sustainable Chemistry Principles in Synthetic Route Design
Modern chemical synthesis places a strong emphasis on "green chemistry," a philosophy that promotes the design of processes that minimize waste and environmental impact. primescholars.com A key metric in this field is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgrsc.org
Percent Atom Economy (% AE) = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100% primescholars.com
Reactions with high atom economy, such as addition reactions, are considered "greener" because they generate fewer byproducts. primescholars.com In contrast, substitution and elimination reactions, like the Wittig reaction, often have poor atom economy due to the formation of stoichiometric byproducts. rsc.org
When evaluating synthetic routes to this compound, several green chemistry principles are relevant:
Catalysis: Catalytic reactions (e.g., Suzuki, Kumada, C-H activation) are superior to stoichiometric methods because the catalyst is used in small amounts and can be recycled, reducing waste. researchgate.netrsc.org
Reducing Derivatives: Synthetic routes should be designed to minimize the use of protecting groups and intermediate functionalization steps, which add to the step count and generate more waste. acs.org Direct C-H functionalization is an excellent example of this principle in action. nih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided. Research into using water as a reaction solvent for cross-coupling reactions represents a significant step towards sustainability. researchgate.net
Energy Efficiency: Methods that operate at ambient temperature and pressure are preferred. Alternative energy sources, such as microwave irradiation and mechanochemistry (ball-milling), can dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields. cardiff.ac.ukbspublications.net
| Synthetic Strategy | Adherence to Green Chemistry Principles | Source |
|---|---|---|
| Catalytic Cross-Coupling (e.g., Suzuki, Kumada) | High. Utilizes catalysis, often highly selective, reducing byproducts. Atom economy is generally good. | rsc.orgarabjchem.org |
| Direct C-H Functionalization | Very High. Avoids pre-functionalization of substrates, reducing steps and improving atom economy. | jst.go.jpnih.gov |
| Classical Stoichiometric Reactions (e.g., involving stoichiometric copper in Ullmann reaction) | Low. Generates significant metallic waste and often requires harsh conditions. | acs.org |
| Microwave-Assisted Synthesis | High. Reduces reaction time, improves energy efficiency, and can lead to higher yields and purity. | bspublications.net |
| Mechanochemistry (Ball-Milling) | Very High. Eliminates or drastically reduces the need for bulk solvents, a major source of chemical waste. | nih.govcardiff.ac.uk |
Chemical Reactivity and Advanced Derivatization of 5 Bromo 1,1 Biphenyl 2 Ol
Reactivity of the Bromo-Substituent
The bromine atom on the biphenyl (B1667301) ring is a key functional group that allows for a wide range of chemical transformations. It can participate in both nucleophilic substitution reactions, although less commonly for aryl halides, and a variety of transition metal-catalyzed cross-coupling reactions.
While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the ring, the bromine atom on derivatives of 5-bromo-[1,1'-biphenyl]-2-ol can be displaced by potent nucleophiles under certain conditions. For instance, in derivatives where the hydroxyl group has been converted to an ether, the bromine atom can be substituted by nucleophiles such as amines or thiols to generate more complex structures. francis-press.com This reactivity is enhanced in the presence of catalysts or under forcing reaction conditions.
The bromo-substituent provides a reactive handle for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This method is widely used to form biaryl linkages and introduce new aryl or alkyl groups. While specific examples starting directly from 5-Bromo[1,1'-biphenyl]-2-ol are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of similar brominated biphenyl and phenol (B47542) derivatives is a well-established and highly efficient transformation. rsc.orgfigshare.comnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, providing a valuable method for the vinylation of aromatic rings. organic-chemistry.orgntu.edu.sg This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org The reaction of this compound or its derivatives with various alkenes can lead to the synthesis of stilbene-like structures.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. organic-chemistry.orgarkat-usa.org This is a crucial method for synthesizing arylamines, which are important structural motifs in many biologically active compounds. 5-Bromo-[1,1'-biphenyl]-2-ol can be coupled with a variety of amines using this methodology.
The following table summarizes representative transition metal-catalyzed reactions for aryl bromides, illustrating the potential transformations of this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl Bromide, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl Compound |
| Heck Reaction | Aryl Bromide, Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine |
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of reactions at the oxygen atom, primarily etherification and esterification.
The most common method for converting the hydroxyl group to an ether is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding sodium or potassium phenoxide. francis-press.comwvu.edu The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. francis-press.commasterorganicchemistry.comwvu.edu
The table below shows a representative etherification reaction.
| Starting Material | Reagent | Base/Solvent | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | K₂CO₃ / DMF | 5-Bromo-2-methoxy-1,1'-biphenyl |
The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. docbrown.infochemguide.co.uksavemyexams.com The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed during the reaction. chemguide.co.uk These esterification reactions are generally high-yielding and proceed under mild conditions.
The table below shows a representative esterification reaction.
| Starting Material | Reagent | Base/Solvent | Product |
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | 5-Bromo-[1,1'-biphenyl]-2-yl acetate |
Electrophilic and Nucleophilic Reactions on the Aromatic Rings
The biphenyl system possesses two aromatic rings that can undergo substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents.
Electrophilic Aromatic Substitution
In this compound, the substituted phenyl ring is more activated towards electrophilic attack than the unsubstituted ring due to the presence of the hydroxyl group. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The bromine atom is a deactivating, yet also ortho-, para-directing group. libretexts.org
The combined effect of these two substituents on the same ring directs incoming electrophiles. The powerful activating effect of the hydroxyl group will dominate, and electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur at the positions ortho and para to the hydroxyl group. msu.edu Since the para position is occupied by the bromine atom, substitution will preferentially occur at the positions ortho to the hydroxyl group (C3 and C1, with C1 being part of the biphenyl linkage). Steric hindrance may influence the ratio of substitution at these positions.
The unsubstituted phenyl ring is less reactive than the substituted ring but can still undergo electrophilic substitution under more forcing conditions. rsc.org Substitution on this ring will primarily yield the para-substituted product due to steric hindrance from the other ring at the ortho positions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is less common for this molecule as it lacks strong electron-withdrawing groups in positions ortho or para to a potential leaving group (the bromine atom). Such reactions typically require harsh conditions or the presence of a catalyst to proceed.
Synthesis of Complex Biphenylol Derivatives and Analogs
The strategic positioning of the bromine atom and the hydroxyl group on the biphenyl framework of this compound makes it a valuable precursor for the synthesis of more complex biphenylol derivatives and analogs. ontosight.ai These derivatives are of significant interest in medicinal chemistry and materials science. ontosight.aismolecule.com The reactivity of this compound allows for a variety of chemical transformations, leading to a diverse array of substituted biphenyls.
Cross-coupling reactions are a cornerstone for the derivatization of this compound. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely employed method for forming carbon-carbon bonds. rsc.orgnih.govajgreenchem.com This reaction can be used to introduce a wide range of aryl and heteroaryl substituents at the 5-position of the biphenyl ring, yielding complex teraryl structures. jst.go.jp For instance, the coupling of various boronic acids with the bromo-biphenyl scaffold can produce a library of biphenyl derivatives. rsc.orgnih.govajgreenchem.com
The Sonogashira coupling, another palladium-catalyzed reaction, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgnih.gov This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further functionalization or as integral parts of conjugated systems. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgnih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. snnu.edu.cnorganic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the biphenyl ring, leading to the synthesis of N-aryl biphenyl derivatives. nih.govsnnu.edu.cn These derivatives are important in medicinal chemistry due to the prevalence of the aniline (B41778) and arylamine moieties in biologically active compounds. rsc.orgnih.gov
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. ambeed.comorganic-chemistry.orgmdpi.com While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool for certain transformations, particularly for the synthesis of diaryl ethers. organic-chemistry.orgmdpi.com
Beyond cross-coupling reactions, the hydroxyl group of this compound can undergo various derivatization reactions. Etherification and esterification reactions can be used to introduce a wide range of functional groups, modifying the steric and electronic properties of the molecule. smolecule.com For example, reaction with azetidine (B1206935) can yield ether derivatives with potential applications in pharmaceutical development. smolecule.com
The following table summarizes some of the key reactions used for the derivatization of this compound:
| Reaction Name | Catalyst | Reactant | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Palladium | Organoboron Compound | C-C | Biaryl/Heterobiaryl |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (sp-sp2) | Alkynyl Biphenyl |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N | N-Aryl Biphenyl |
| Ullmann Condensation | Copper | Alcohol/Amine/Aryl Halide | C-O/C-N/C-C | Diaryl Ether/Amine/Biaryl |
| Etherification | Base | Alkyl/Aryl Halide | C-O | Biphenyl Ether |
| Esterification | Acid/Base | Acyl Halide/Anhydride | C-O | Biphenyl Ester |
These synthetic strategies enable the creation of a vast library of complex biphenylol derivatives and analogs from this compound, each with unique structural features and potential applications. The ability to precisely modify the biphenyl scaffold is crucial for the rational design of new molecules with tailored properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.
The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the presence of two phenyl rings. libretexts.org The protons on the brominated phenol (B47542) ring are expected to show splitting patterns consistent with their substitution. The protons on the unsubstituted phenyl ring would likely appear as a multiplet. The hydroxyl (-OH) proton signal is expected to be a broad singlet, with its chemical shift dependent on concentration and solvent. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo[1,1'-biphenyl]-2-ol This table is predictive and based on general principles and data for analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.6 | Multiplet |
| Hydroxyl Proton | Variable | Singlet (broad) |
For comparison, the aromatic protons in the related compound 2-bromobiphenyl (B48390) appear in the range of δ 7.10-7.65 ppm. chemicalbook.com In hydroxylated biphenyls, the hydroxyl group can influence the chemical shifts of nearby protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in the broadband-decoupled spectrum, corresponding to the twelve carbon atoms of the biphenyl (B1667301) core.
The chemical shifts are influenced by the substituents. The carbon atom bearing the hydroxyl group (C-2) is expected to be deshielded, appearing at a lower field (e.g., δ 150-160 ppm). The carbon attached to the bromine atom (C-5) would also have a characteristic chemical shift, typically in the range of δ 110-120 ppm. The carbons of the unsubstituted phenyl ring would show signals in the typical aromatic region of δ 125-130 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data for analogous compounds like 2-bromobiphenyl and other hydroxylated biphenyls. chemicalbook.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH (C-2) | 150 - 155 |
| C-Br (C-5) | 112 - 118 |
| C-C (ipso, C-1) | 130 - 135 |
| Aromatic CH | 115 - 140 |
| Unsubstituted Phenyl C (ipso) | ~140 |
| Unsubstituted Phenyl CH | 127 - 130 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nih.govspecac.com Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the phenol would result in a strong band in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region. nih.gov For instance, the IR spectrum of 2-bromophenol (B46759) shows a C-Br absorption. nist.gov
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. sdsu.edu For example, in biphenyl, a strong aromatic ring vibration is observed around 1608 cm⁻¹. sdsu.edu
Table 3: Characteristic IR Absorption Bands for this compound This table is predictive and based on established correlation tables and data for similar compounds. specac.comsemanticscholar.orgnist.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |
| C-Br | Stretching | 500 - 650 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₂H₉BrO), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound. researchgate.net
The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope. Common fragmentation pathways for biphenyls include the loss of the substituents and cleavage of the biphenyl bond. In electron-impact (EI) mode, the fragmentation of hydroxylated polybrominated diphenyl ethers often involves the loss of bromine and hydroxyl groups. semanticscholar.orgresearchgate.netajol.info
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [C₁₂H₉BrO]⁺ | 248 / 250 | Molecular Ion (M⁺) |
| [C₁₂H₈Br]⁺ | 231 / 233 | Loss of OH radical |
| [C₁₂H₉O]⁺ | 169 | Loss of Br radical |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. rsc.org It provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov
While a specific single crystal X-ray diffraction study for this compound was not found in the surveyed literature, the technique is widely applied to determine the structures of related biphenylols and their derivatives. rsc.orgnih.gov
Single-crystal X-ray diffraction (SCXRD) works by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This pattern is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov For biphenyl derivatives, key structural parameters obtained from SCXRD include:
Dihedral Angle: The angle between the two phenyl rings, which is a measure of the twist of the molecule. This angle is influenced by the nature and position of substituents.
Bond Lengths and Angles: Precise measurements of C-C, C-O, and C-Br bond lengths and the angles within the aromatic rings.
Intermolecular Interactions: Identification of hydrogen bonds (involving the -OH group) and halogen bonds (involving the -Br atom), which govern the crystal packing. researchgate.net
Studies on substituted biphenyls reveal how different functional groups dictate the solid-state conformation and packing arrangement, which in turn influences the material's physical properties. researchgate.net
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
The investigation of intermolecular interactions is crucial for understanding the crystal packing and solid-state behavior of molecular compounds. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of these non-covalent interactions within a crystal lattice. scirp.org This section details the application of Hirshfeld surface analysis to elucidate the nature and contribution of various intermolecular contacts in this compound.
Hirshfeld surface analysis is predicated on the concept of partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. mdpi.com This partitioning allows for the generation of a unique three-dimensional surface for each molecule, known as the Hirshfeld surface. The properties of this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, provide a detailed picture of the intermolecular environment.
The dnorm value is a key parameter derived from the Hirshfeld surface, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically represented by red regions on the Hirshfeld surface, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, suggesting the presence of strong interactions such as hydrogen bonds. Conversely, positive dnorm values, shown in blue, correspond to longer contacts, while white areas represent contacts around the van der Waals separation.
In the case of compounds structurally related to this compound, Hirshfeld surface analysis has revealed the significant role of various non-covalent interactions in stabilizing the crystal structure. For instance, in a related brominated biphenyl derivative, the analysis of the Hirshfeld surface mapped with dnorm highlighted the key areas of intermolecular contact. nih.gov
A comprehensive understanding of the contributions of different types of intermolecular interactions can be achieved through the generation of two-dimensional fingerprint plots. These plots summarize the distribution of (di, de) pairs, with distinct patterns corresponding to specific interaction types. For brominated organic compounds, the most significant contributions to the crystal packing often arise from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. nih.gov
The following table presents a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, based on findings for structurally similar compounds. nih.govnih.gov
| Interaction Type | Percentage Contribution (%) |
| H···H | 40.5 |
| O···H/H···O | 27.0 |
| C···H/H···C | 13.9 |
| Br···H/H···Br | 11.7 |
| C···C | 2.9 |
| Br···O/O···Br | 1.7 |
| Other | 2.3 |
The prevalence of H···H interactions is a common feature in organic molecules and typically constitutes the largest portion of the Hirshfeld surface. nih.gov The significant contribution of O···H/H···O interactions underscores the importance of hydrogen bonding, facilitated by the hydroxyl group, in the crystal packing of such compounds. ontosight.ai The presence of C···H/H···C interactions is indicative of C-H···π interactions, which further stabilize the molecular arrangement. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of the molecule's structure and reactivity.
Density Functional Theory (DFT) has become a reliable method for investigating the electronic properties of organic molecules, including halogenated biphenyls. researchgate.net For 5-Bromo[1,1'-biphenyl]-2-ol, DFT calculations, commonly employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-31++G(d,p), are used to explore its molecular geometry and electronic landscape. researchgate.net
These studies reveal the influence of the bromine atom and the hydroxyl group on the biphenyl (B1667301) framework. The bromine atom, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, collectively modulate the electron density distribution across the aromatic rings. This interplay of electronic effects is crucial in determining the molecule's reactivity, stability, and intermolecular interaction potential. bohrium.com Theoretical investigations on similar brominated hydroxy compounds confirm that DFT calculations provide significant insights into their molecular structure and vibrational frequencies. researchgate.net
Table 1: DFT Computational Parameters for Analysis of Biphenyl Derivatives
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Molecular Geometry | DFT/B3LYP/6-31++G(d,p) | Optimization of bond lengths and angles | researchgate.net |
| Vibrational Frequencies | DFT/B3LYP/6-31++G(d,p) | Prediction of IR & Raman spectra | researchgate.net |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitation potential. science.gov
For this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, which is electron-rich. Conversely, the LUMO would likely be distributed across the biphenyl system, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) analysis, another output of DFT calculations, maps the charge distribution. For this molecule, the MEP surface would show a negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. researchgate.net
Table 2: Predicted Frontier Orbital Properties for a Representative Bromo-Hydroxy Aromatic Compound
| Property | Description | Predicted Value/Region | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.0 eV | researchgate.net |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | ~ 4.5 eV | researchgate.net |
| Negative Potential | Region of high electron density (on MEP map) | Oxygen and Bromine atoms | researchgate.net |
| Positive Potential | Region of low electron density (on MEP map) | Hydroxyl Hydrogen atom | researchgate.net |
Note: Values are based on the related compound (E)-N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide and serve as an illustrative example.
The conformation of biphenyl derivatives is defined by the torsional or dihedral angle between the planes of the two phenyl rings. Biphenyl itself has a twisted conformation in the gas phase (dihedral angle of ~44°) but is planar in the solid state. researchgate.net For this compound, computational geometry optimization is used to find the most stable conformation.
The presence of substituents on the rings influences this angle. An ortho-hydroxyl group can form an intramolecular hydrogen bond with the pi-system of the adjacent ring, which would favor a more planar conformation. However, steric hindrance from the substituents can also play a role. DFT-based geometry optimization provides the precise bond lengths, bond angles, and the crucial dihedral angle for the lowest energy state of the molecule. researchgate.net It is expected that the molecule adopts a non-planar conformation to minimize steric repulsion, though this is balanced by the electronic effects of the substituents. researchgate.net
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which aids in the interpretation of experimental spectra. For this compound, DFT can be used to calculate its vibrational frequencies (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Predicted FT-IR spectra would show characteristic stretching frequencies for the O-H group (typically around 3500 cm⁻¹), C-H aromatic stretches, C-O stretching, and the C-Br stretching vibration at lower wavenumbers. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. wu.ac.th These theoretical predictions are invaluable for confirming the molecular structure determined through synthesis. wu.ac.th
Molecular Modeling and Simulation
Beyond the properties of the isolated molecule, computational modeling can simulate its behavior in a biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net While specific docking studies for this compound are not widely documented, studies on structurally similar biphenyl and bromophenol derivatives provide a strong basis for predicting its potential biological interactions. researchgate.netnih.gov
In such studies, the this compound molecule would be docked into the active site of a target protein. The simulation would identify key binding interactions:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar amino acid residues (e.g., Asp, Glu, Ser) in a binding pocket.
Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding affinity.
Hydrophobic Interactions: The biphenyl scaffold provides a large, nonpolar surface area that can form favorable hydrophobic and pi-stacking interactions with aromatic amino acid residues like Phe, Tyr, and Trp.
Docking studies on related biphenyl derivatives have successfully identified their binding modes and inhibitory potential against targets like Fibroblast Growth Factor Receptors (FGFR) and urease. researchgate.netnih.gov These studies underscore the utility of the biphenyl scaffold in drug design and suggest that this compound could be investigated as a ligand for various biological targets. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide |
| Biphenyl |
| Aspartic Acid (Asp) |
| Glutamic Acid (Glu) |
| Serine (Ser) |
| Phenylalanine (Phe) |
| Tyrosine (Tyr) |
Molecular Dynamics Simulations for System Stability and Interactions
Molecular dynamics (MD) simulations are powerful tools for examining the stability of molecules and their interactions with their environment over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the provided results, the principles of MD are widely applied to similar and related molecules. For instance, MD simulations have been used to study the interactions of other brominated biphenyl derivatives and to understand the stability of protein-ligand complexes involving such compounds. nih.gov
Theoretical Elucidation of Reaction Mechanisms
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp For a molecule like this compound, theoretical studies can predict the most likely pathways for its synthesis and degradation. For example, the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biphenyl compounds, can be modeled to understand the role of the palladium catalyst and the various intermediates involved in the formation of the biphenyl linkage. conicet.gov.ar
Furthermore, theoretical calculations can be used to investigate the reactivity of this compound in various chemical transformations. The electronic properties of the molecule, such as the distribution of electron density and the energies of its molecular orbitals, can be calculated to predict which sites are most susceptible to electrophilic or nucleophilic attack. nih.gov For instance, the presence of the bromine atom and the hydroxyl group significantly influences the reactivity of the aromatic rings. ontosight.ai Computational studies can help rationalize the regioselectivity of reactions, explaining why reactants preferentially attack at certain positions. acs.orgrsc.org
Prediction of Acid-Base Properties (e.g., pKa, pKa*)
The acid-base properties of a molecule are critical to its behavior in biological and chemical systems. The pKa value, which quantifies the acidity of the hydroxyl group in this compound, can be predicted with a high degree of accuracy using theoretical methods. researchoutreach.org These calculations often involve modeling the deprotonation of the molecule in a solvent and calculating the free energy change of this process.
A study on related 2-phenylphenol (B1666276) derivatives demonstrated that theoretical calculations can accurately predict both the ground-state acidity (pKa) and the excited-state acidity (pKa). conicet.gov.ar The agreement between the theoretically predicted and experimentally determined values was found to be excellent, with a mean signed error of 1.32 units for pKa and -0.04 for pKa. conicet.gov.ar This highlights the power of computational methods in predicting how the acidity of a phenolic compound is affected by substituents on the aromatic rings. conicet.gov.ar The ability to predict pKa is crucial for understanding a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile without the need for laboratory synthesis. researchoutreach.org
| Property | Predicted/Experimental | Value | Reference |
| pKa | Theoretical (Mean Signed Error) | 1.32 units | conicet.gov.ar |
| pKa* | Theoretical (Mean Signed Error) | -0.04 | conicet.gov.ar |
Table 1: Theoretical Prediction Accuracy for Acid-Base Properties of Related Phenylphenols
Applications in Chemical Research and Advanced Materials
Role as a Versatile Synthetic Intermediate and Building Block
5-Bromo[1,1'-biphenyl]-2-ol is a valuable intermediate in organic synthesis due to the reactivity of its functional groups. ontosight.ai The hydroxyl group can participate in reactions such as etherification, while the bromine atom is susceptible to various cross-coupling reactions. smolecule.com This dual reactivity makes it a key building block for constructing more complex molecular architectures.
The bromine atom, in particular, enhances the compound's utility in synthetic chemistry. It can be readily replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical entities. smolecule.com This reactivity is crucial for the synthesis of pharmaceutical intermediates and other fine chemicals. ontosight.aismolecule.com
The synthetic versatility of this compound is further demonstrated by its use in the preparation of various derivatives. For instance, it serves as a starting material for the synthesis of 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine, a compound with potential applications in medicinal chemistry and material science. smolecule.com The synthesis involves the reaction of 5-bromo-[1,1'-biphenyl]-2-ol with azetidine (B1206935), highlighting the utility of the hydroxyl group in forming ether linkages. smolecule.com
Precursor for Polycyclic Aromatic Hydrocarbons (e.g., Triphenylene (B110318) Derivatives)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their electronic and photophysical properties. This compound and its derivatives can serve as precursors for the synthesis of certain PAHs, including triphenylene derivatives. jst.go.jp
The general strategy involves the arylation of the [1,1'-biphenyl]-2-ol core, followed by intramolecular cyclization reactions. For example, a palladium-catalyzed C-H arylation of a [1,1'-biphenyl]-2-ol derivative can introduce an additional aryl group. jst.go.jp This arylated product can then be converted into a triphenylene moiety through a subsequent cyclodehydrogenation reaction. jst.go.jp
This synthetic approach allows for the construction of complex, planar, and rigid PAH structures from readily available biphenyl (B1667301) precursors. The resulting triphenylene derivatives have potential applications in materials science, particularly in the development of organic electronic devices.
Development of Ligands for Catalytic Systems
The development of new ligands is crucial for advancing the field of catalysis. Biphenyl-based ligands have shown significant promise in various catalytic systems, and this compound serves as a valuable starting material for their synthesis. ontosight.airsc.org
The biphenyl scaffold provides a rigid and sterically defined framework for the ligand, which can influence the selectivity and activity of the catalyst. The functional groups on this compound allow for the introduction of coordinating atoms, such as phosphorus or nitrogen, which are essential for binding to metal centers. rsc.orgtue.nl
For example, N-biphenyl pyrrolidine (B122466) derivatives, which can be synthesized from precursors like 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, are employed as ligands in palladium-catalyzed aryl aminations. rsc.org The synthesis of such ligands often involves Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core, followed by further functionalization. rsc.org The development of new and efficient ligands is an active area of research, with the goal of creating catalysts with improved performance for a wide range of chemical transformations. mit.edu
Design and Synthesis of Novel Chemical Probes
Chemical probes are essential tools for studying biological systems and elucidating the function of proteins. The unique structural features of this compound make it a useful scaffold for the design and synthesis of novel chemical probes. escholarship.org
The biphenyl moiety can serve as a core structure that can be functionalized with various groups to achieve specific binding affinities and selectivities for biological targets. The bromine atom provides a convenient handle for introducing reporter groups, such as fluorescent tags or affinity labels, through cross-coupling reactions.
For instance, in the development of inhibitors for bromodomains, a class of proteins involved in gene regulation, researchers have utilized building blocks that can be derived from functionalized biphenyls. ucl.ac.uk The design of these probes often involves creating a molecule that can mimic the natural ligand of the target protein, and the biphenyl scaffold can provide the necessary structural rigidity and orientation of functional groups for effective binding. ucl.ac.uk
Applications in Advanced Materials Development (e.g., blue emissive compounds)
The development of new materials with specific optical and electronic properties is a major focus of modern materials science. This compound and its derivatives have found applications in the creation of advanced materials, particularly those with blue emissive properties. acs.org
Blue-emitting materials are crucial components in organic light-emitting diodes (OLEDs) for displays and lighting applications. The biphenyl core of this compound can be incorporated into larger conjugated systems to tune the electronic properties and achieve blue emission. chim.it
The introduction of biphenyl substituents into fluorescent molecules can enhance the delocalization of the π-electron system, leading to improved quantum yields and desired emission colors. chim.it For example, Suzuki coupling reactions are often used to incorporate biphenyl units into larger molecular structures, resulting in materials with tailored photophysical properties. acs.org The resulting compounds can exhibit strong blue luminescence, making them promising candidates for use in OLEDs and other optoelectronic devices. acs.orgchim.it
Future Research Directions and Emerging Challenges
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of biphenyls often involves multi-step procedures with harsh reagents and significant waste generation. The future of synthesizing 5-Bromo[1,1'-biphenyl]-2-ol and its derivatives is increasingly tied to the principles of green chemistry, emphasizing the use of renewable resources, energy efficiency, and environmentally benign reaction media.
Photocatalysis and Flow Chemistry: Emerging trends point towards the adoption of photocatalytic methods for the synthesis of brominated biphenyls. rsc.orgnih.govacs.orgrsc.org These reactions, often initiated by visible light, can proceed under mild conditions and offer alternative pathways that avoid the use of stoichiometric and often toxic reagents. nih.gov The integration of these photochemical reactions into continuous flow systems presents a promising avenue for scalable and controlled synthesis. researchgate.net Flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and the potential for automated, on-demand production, thereby minimizing waste and improving safety. researchgate.netacs.org
Metal-Free and Water-Based Synthesis: A significant push in sustainable chemistry is the reduction of reliance on heavy metal catalysts. Research into metal-free cross-coupling reactions, potentially promoted by agents like persulfate in aqueous media, could provide a greener alternative to traditional palladium-catalyzed methods for biphenyl (B1667301) synthesis. rsc.org The use of water as a solvent is highly desirable from an environmental perspective, and developing robust synthetic protocols for this compound in aqueous systems is a key area for future investigation. rsc.orgresearchgate.net
Table 1: Emerging Green Synthesis Strategies for Biphenyl Derivatives
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Photocatalysis | Use of light to initiate reactions, often with a catalyst. | Mild reaction conditions, reduced waste, potential for novel reactivity. rsc.orgnih.gov |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and control over reaction parameters. researchgate.netacs.org |
| Metal-Free Synthesis | Avoidance of transition metal catalysts. | Reduced cost and toxicity, easier purification. rsc.org |
| Aqueous Synthesis | Use of water as the primary solvent. | Environmentally friendly, improved safety, potential for unique reactivity. rsc.orgresearchgate.net |
Exploration of Novel Chemical Transformations and Reactivity Patterns
Beyond its role as a passive building block, the inherent reactivity of this compound offers a rich landscape for the discovery of novel chemical transformations. The interplay between the bromine atom, the hydroxyl group, and the biphenyl core dictates its reactivity and provides multiple sites for functionalization.
C-H Activation: A paradigm shift in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. sigmaaldrich.comacs.org For this compound, the hydroxyl group can act as a directing group, facilitating regioselective C-H activation at the ortho position of the second phenyl ring. acs.orgresearchgate.net This would allow for the direct introduction of new substituents, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. sigmaaldrich.com
Novel Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a well-established method for biphenyl synthesis, the exploration of other cross-coupling reactions involving this compound could unlock new synthetic possibilities. researchgate.netbiosynce.comrsc.org For instance, Negishi coupling, which utilizes organozinc reagents, can be highly effective for creating C(sp²)-C(sp³) bonds, offering a pathway to introduce alkyl chains and increase the three-dimensional complexity of molecules derived from this compound. acs.org The bromine atom on the biphenyl ring is a prime site for such transformations. smolecule.com
Table 2: Potential Novel Transformations of this compound
| Transformation | Description | Potential Outcome |
| Directed C-H Activation | Functionalization of a C-H bond guided by the hydroxyl group. | Direct introduction of new functional groups without pre-activation. sigmaaldrich.comresearchgate.net |
| Negishi Cross-Coupling | Coupling with an organozinc reagent at the C-Br bond. | Formation of C(sp²)-C(sp³) bonds, increasing molecular complexity. acs.org |
| Nucleophilic Aromatic Substitution | Displacement of the bromine atom by a nucleophile. | Introduction of a wide range of functional groups. smolecule.com |
Advanced Computational Approaches for Structure-Reactivity Correlations
The synergy between experimental work and computational chemistry is becoming increasingly crucial for accelerating chemical discovery. For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the geometric and electronic properties of this compound. mdpi.com Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reactivity patterns, and elucidate reaction mechanisms. mdpi.com For instance, DFT could be used to understand the regioselectivity of C-H activation or the transition states of novel cross-coupling reactions.
Molecular Modeling and Structure-Activity Relationships (SAR): In the context of medicinal chemistry or materials science, molecular modeling can be used to predict how derivatives of this compound might interact with biological targets or how their structural modifications would affect material properties. service.gov.ukacs.orgscience.gov By establishing quantitative structure-activity relationships (QSAR), researchers can prioritize the synthesis of compounds with the highest potential for desired applications, thereby saving time and resources. science.gov
Integration with High-Throughput Experimentation and Data-Driven Discovery
The traditional, one-at-a-time approach to chemical synthesis and optimization is being revolutionized by high-throughput experimentation (HTE) and data-driven methodologies. These approaches are poised to significantly impact the future exploration of this compound chemistry.
High-Throughput Screening (HTS): The synthesis of derivatives from this compound can be accelerated by using HTS techniques to rapidly screen catalysts, ligands, and reaction conditions for cross-coupling and other functionalization reactions. nih.govsigmaaldrich.comresearchgate.netnih.gov Miniaturized reaction formats, such as those on droplet microarrays, allow for the parallel execution of hundreds or even thousands of reactions with minimal reagent consumption. nih.gov
Automated Synthesis and Machine Learning: The future of chemical synthesis lies in automation. acs.orggoogle.comnih.gov Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. When coupled with machine learning algorithms, these systems can enter a cycle of data-driven discovery. nih.govacs.orgacs.orgresearchgate.net For instance, a machine learning model could be trained on a dataset of reactions involving halogenated biphenyls to predict the optimal conditions for a desired transformation of this compound. nih.govacs.orgresearchgate.net This approach not only accelerates the discovery of new reactions but also deepens our fundamental understanding of chemical reactivity.
Table 3: High-Throughput and Data-Driven Approaches
| Technology | Application to this compound | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly optimize reaction conditions for derivatization. | Accelerated discovery of new synthetic methods and catalysts. nih.govsigmaaldrich.comnih.gov |
| Automated Synthesis | Perform multi-step syntheses of derivatives in a hands-off manner. | Increased efficiency and reproducibility in compound library generation. acs.orggoogle.com |
| Machine Learning | Predict reaction outcomes and optimal conditions. | Data-driven discovery of novel reactivity and accelerated optimization. nih.govacs.orgacs.org |
Q & A
Basic: How can the structure of 5-Bromo[1,1'-biphenyl]-2-ol be confirmed experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H and 13C NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm) and hydroxyl protons (broad singlet near δ 5.5 ppm). The bromine atom induces deshielding in adjacent carbons, visible in 13C NMR as shifts near δ 115–125 ppm .
- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 249.11 (C12H9BrO) confirms the molecular formula .
- Melting Point : Compare observed values (e.g., ~56–65°C) with literature data to assess purity .
Basic: What synthetic routes are reported for this compound?
Answer:
Two common methodologies:
- Suzuki-Miyaura Coupling : React 2-bromophenol derivatives with boronic acid-substituted aryl halides. For example, coupling 2-bromo-5-methoxyphenol with phenylboronic acid, followed by demethylation .
- Electrophilic Aromatic Substitution : Brominate [1,1'-biphenyl]-2-ol using Br2/FeBr3 under controlled conditions to achieve regioselectivity at the 5-position .
Note : Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Advanced: How does the bromine substituent influence the reactivity of [1,1'-biphenyl]-2-ol derivatives?
Answer:
The bromine atom:
- Electron-Withdrawing Effect : Reduces electron density on the biphenyl system, making the hydroxyl group more acidic (pKa ~8–9 vs. ~10 for unsubstituted biphenylol) .
- Directed Functionalization : Facilitates regioselective cross-coupling (e.g., Buchwald-Hartwig amidation) at the para position relative to the hydroxyl group .
- Photostability : Bromine may enhance susceptibility to photodegradation, as seen in analogous chloro derivatives undergoing intramolecular cyclization under UV light .
Advanced: What challenges arise in characterizing trace impurities in this compound?
Answer:
Impurities often stem from:
- Incomplete Demethylation : Residual methyl ethers from synthetic intermediates (detected via GC-MS or HPLC-MS) .
- Oxidative Byproducts : Quinone derivatives formed during storage; monitor via UV-Vis spectroscopy (λmax ~300–400 nm) .
- Metal Residues : Trace Pd from coupling reactions; quantify using ICP-MS and mitigate with chelating agents during purification .
Advanced: How can computational chemistry aid in predicting the properties of this compound?
Answer:
- DFT Calculations : Predict optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or ethanol, correlating with experimental logP values (~2.8) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes), leveraging structural analogs like GPR120 agonists .
Advanced: What are the key considerations for designing stable formulations of this compound in biological assays?
Answer:
- Solubility : Use DMSO stock solutions (<10 mM) to avoid precipitation in aqueous buffers .
- pH Stability : Buffer systems (pH 7–8) prevent deprotonation of the hydroxyl group, which can alter reactivity .
- Light Sensitivity : Store solutions in amber vials to minimize photodegradation, as observed in structurally related biphenylols .
Advanced: How do crystallographic studies inform the solid-state behavior of this compound?
Answer:
- Single-Crystal X-Ray Diffraction : Reveals packing motifs (e.g., π-π stacking between biphenyl rings) and hydrogen-bonding networks involving the hydroxyl group .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points) and polymorphic forms .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Disposal : Follow hazardous waste guidelines for halogenated aromatics; incineration with scrubbing is preferred .
Advanced: How can isotopic labeling (e.g., 13C) aid in metabolic studies of this compound?
Answer:
- Tracer Studies : Synthesize 13C-labeled analogs (e.g., at the hydroxyl-bearing carbon) to track metabolic pathways via LC-MS .
- Kinetic Isotope Effects (KIE) : Investigate enzymatic degradation mechanisms by comparing 12C/13C reaction rates .
Advanced: What contradictions exist in reported spectral data for this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
